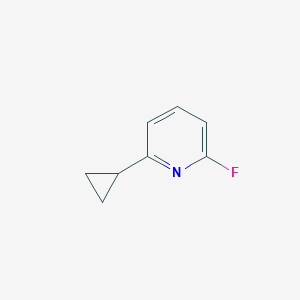

2-Cyclopropyl-6-fluoropyridine

描述

Structure

3D Structure

属性

IUPAC Name |

2-cyclopropyl-6-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN/c9-8-3-1-2-7(10-8)6-4-5-6/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXKPVZKWPSUPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 2 Cyclopropyl 6 Fluoropyridine

Reactions at the Pyridine (B92270) Ring

The pyridine ring of 2-cyclopropyl-6-fluoropyridine is susceptible to a range of reactions, including nucleophilic substitution, halogenation, oxidation, and reduction, allowing for extensive functionalization.

Nucleophilic Substitution Reactions of the Fluorine Atom

The fluorine atom at the C-6 position of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen. wikipedia.org This allows for its displacement by a variety of nucleophiles, providing a key route to substituted 2-cyclopropylpyridines. While direct studies on this compound are often found in patent literature, the reactivity is well-established for analogous 2-halopyridines.

Common nucleophiles include amines, alkoxides, and thiols. For instance, reactions with primary or secondary amines, such as dimethylamine (B145610) or piperidine, readily yield the corresponding 6-amino-2-cyclopropylpyridine derivatives. bohrium.comnih.gov These reactions are typically carried out in a polar aprotic solvent like DMF or DMSO, often with a base like potassium carbonate to neutralize the HF byproduct. Similarly, alkoxides (e.g., sodium methoxide) and thiolates can be employed to introduce oxygen and sulfur functionalities, respectively. sci-hub.se The general conditions for these transformations are summarized in the table below.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on 2-Halo- and 2-Fluoropyridine (B1216828) Scaffolds

| Nucleophile | Reagent Example | Typical Conditions | Product Type |

|---|---|---|---|

| Amine | Dimethylamine | K₂CO₃, DMF, 80-100 °C | 6-(Dimethylamino)-2-cyclopropylpyridine |

| Amine | Piperidine | K₂CO₃, DMSO, heat | 6-(Piperidin-1-yl)-2-cyclopropylpyridine |

| Alkoxide | Sodium Methoxide | NaH, THF/MeOH | 2-Cyclopropyl-6-methoxypyridine |

| Thiol | Sodium Thiophenoxide | NaH, DMF | 2-Cyclopropyl-6-(phenylthio)pyridine |

This table presents generalized conditions based on S~N~Ar reactions of analogous 2-halopyridines.

Halogenation Reactions (e.g., Bromination)

Electrophilic halogenation of the pyridine ring in this compound is challenging due to the ring's inherent electron-deficient character, which is further deactivated by the electronegative fluorine atom. uoanbar.edu.iq Direct halogenation, such as bromination with Br₂ requires harsh conditions and often results in low yields. rsc.org

However, the presence of activating groups can facilitate this transformation. While the cyclopropyl (B3062369) group is not a strong activating group, studies on related systems like 2-aminopyridines show that bromination can proceed under controlled conditions, typically targeting the position with the highest electron density. rsc.orgrsc.org For this compound, electrophilic attack would be predicted to occur at the C-3 or C-5 position. More practical approaches often involve lithiation followed by quenching with an electrophilic halogen source (e.g., NBS or I₂), which provides greater regiocontrol. researchgate.net

Oxidation Reactions

Oxidation of this compound can occur at the pyridine nitrogen or the cyclopropyl group, depending on the reagents and conditions. Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), typically leads to the formation of the corresponding Pyridine N-oxide. orgsyn.orgarkat-usa.org This transformation increases the electron density of the ring, making it more susceptible to certain electrophilic substitutions and modifying its metallic ligand properties. scripps.eduorganic-chemistry.org

Alternatively, the cyclopropyl group can be targeted for oxidation. Palladium-catalyzed reactions have been shown to mediate the oxidative functionalization of the cyclopropyl C-H bonds. For example, using a palladium(II) acetate (B1210297) catalyst with an oxidant like PhI(OAc)₂, the cyclopropyl ring can undergo acetoxylation. nih.gov This type of reaction is directed by the pyridine nitrogen and can lead to ring-opened or ring-functionalized products depending on the specific substrate and reaction conditions. nih.gov

Table 2: Oxidation Reactions of 2-Cyclopropylpyridine Analogs

| Reagent(s) | Target Site | Product Type | Reference |

|---|---|---|---|

| m-CPBA | Pyridine Nitrogen | This compound N-oxide | orgsyn.org |

| Pd(OAc)₂, PhI(OAc)₂ | Cyclopropyl C-H | Acetoxylated or ring-opened products | nih.gov |

Reduction Reactions

The fluorine atom and the pyridine ring of this compound can be reduced under catalytic hydrogenation conditions. The C-F bond can be cleaved via hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. masterorganicchemistry.comd-nb.info This reaction effectively replaces the fluorine atom with a hydrogen atom to yield 2-cyclopropylpyridine.

More vigorous conditions, such as using higher pressures of hydrogen, elevated temperatures, or more active catalysts like rhodium on carbon (Rh/C) or platinum oxide (PtO₂), can lead to the complete saturation of the pyridine ring to form 2-cyclopropylpiperidine. nih.govsemanticscholar.org The choice of catalyst and reaction conditions allows for selective reduction of either the C-F bond or the entire aromatic ring.

Transformations Involving the Cyclopropyl Group

The strained three-membered ring of the cyclopropyl group is a key site of reactivity, enabling unique transformations that modify its structure.

Cyclopropyl Ring Modifications in the Fluoropyridine Context

The cyclopropyl group attached to the fluoropyridine ring can undergo a variety of modifications, including C-H functionalization and complete ring-opening reactions. These transformations are often mediated by transition metals or promoted by photoredox catalysis.

Palladium-catalyzed C-H activation provides a pathway to introduce functional groups directly onto the cyclopropyl ring without its cleavage. As mentioned in section 3.1.3, this method can install acetate groups. nih.gov

More profound modifications involve the cleavage of the C-C bonds of the strained ring. Zirconocene-based reagents have been shown to mediate the C-F bond activation of fluoropyridines and subsequent C-C bond formation with a cyclopropyl group, leading to a ring-opened, modified cyclopropyl structure. acs.orgrsc.org In a related process, dicyclopropylzirconocene can react with pentafluoropyridine (B1199360) to selectively form a 2-(cyclopropyl)tetrafluoropyridine derivative through a transient zirconabicyclobutane intermediate. acs.org

Furthermore, aryl cyclopropanes can undergo ring-opening through single-electron transfer (SET) processes, often initiated by photoredox catalysts. rsc.orgbohrium.com This generates a radical cation intermediate that is susceptible to nucleophilic attack, leading to 1,3-difunctionalized products. nih.govnih.gov For instance, visible-light-mediated photocatalysis using azine N-oxides as bifunctional reagents can yield β-pyridyl ketones from aryl cyclopropanes. rsc.org

Table 3: Examples of Cyclopropyl Ring Modification Reactions

| Reaction Type | Reagent/Catalyst System | Transformation | Reference |

|---|---|---|---|

| C-H Acetoxylation | Pd(OAc)₂ / PhI(OAc)₂ | C-H bond converted to C-OAc bond | nih.gov |

| Zirconocene-mediated C-C formation | Dicyclopropylzirconocene | C-F activation and C-C coupling with ring modification | acs.org |

| Photocatalytic 1,3-Oxyheteroarylation | Visible light / Photocatalyst / Azine N-oxide | Ring-opening and formation of β-pyridyl ketone | rsc.org |

| Acid-catalyzed Hydroarylation | TfOH / HFIP | Ring-opening and C-C bond formation with arene | nih.gov |

Transition Metal-Catalyzed Functionalizations (e.g., Palladium-Catalyzed Reactions)

The modification of the this compound scaffold through transition metal-catalyzed reactions, particularly those involving palladium, is a key strategy for creating a diverse range of derivatives. These reactions leverage the reactivity of the pyridine ring and the C-F bond, enabling the introduction of various functional groups.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.orglibretexts.org For instance, the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, can be used to introduce aryl or other substituents onto the pyridine ring. nih.gov The efficiency of these reactions often depends on the choice of ligands, with specialized phosphine (B1218219) ligands like BrettPhos and RuPhos showing broad applicability in C-N cross-coupling reactions. nih.gov The Heck reaction, another palladium-catalyzed process, facilitates the coupling of unsaturated halides with alkenes. libretexts.org

While the C-F bond is generally strong and less reactive, its activation can be achieved using transition metal complexes. acs.org Zirconium complexes, for example, have been shown to selectively activate the C-F bond at the 4-position of fluoropyridines. acs.org This regioselectivity is a crucial aspect of designing synthetic routes to complex molecules. acs.org The development of bimetallic catalyst systems, such as Rh-Al complexes, has also enabled selective C-H functionalization of pyridines. beilstein-journals.org

The following table summarizes key findings in the transition metal-catalyzed functionalization of pyridine derivatives, which are principles applicable to this compound.

| Reaction Type | Catalyst System | Key Findings |

| C-N Cross-Coupling | Pd with BrettPhos/RuPhos ligands | Enables coupling of a wide range of primary and secondary amines with aryl and heteroaryl halides. nih.gov |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ with SPhos ligand | Effective for the synthesis of functionalized cyclopropylthiophenes from bromothiophenes and cyclopropylboronic acid. nih.gov |

| C-F Bond Activation | Zirconocene complexes | Demonstrates regioselective C-F bond activation at the 4-position of fluoropyridines. acs.org |

| C-H Alkylation | Heterobimetallic Rh-Al complex | Achieves selective C2-monoalkylation of 2,6-unsubstituted pyridines with alkenes. beilstein-journals.org |

These examples highlight the versatility of transition metal catalysis in modifying pyridine-containing compounds, providing pathways to novel derivatives of this compound with potential applications in various fields of chemical research.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Cyclopropyl-6-fluoropyridine, ¹H, ¹³C, and ¹⁹F NMR would be the primary techniques employed.

¹H NMR Analysis

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to one another. In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the protons on the pyridine (B92270) ring and the cyclopropyl (B3062369) group. The aromatic protons would likely appear as multiplets in the downfield region (typically δ 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. The fluorine atom at the 6-position would introduce splitting patterns (coupling) to the adjacent ring protons. The protons of the cyclopropyl group would be expected in the upfield region (typically δ 0.5-2.0 ppm), with their chemical shifts and multiplicities influenced by their diastereotopic nature and coupling to each other and potentially to the pyridine ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Pyridine H-3 | Data not available | Data not available | Data not available |

| Pyridine H-4 | Data not available | Data not available | Data not available |

| Pyridine H-5 | Data not available | Data not available | Data not available |

| Cyclopropyl CH | Data not available | Data not available | Data not available |

| Cyclopropyl CH₂ | Data not available | Data not available | Data not available |

Note: The table is populated with "Data not available" as no experimental or reliably predicted data could be sourced from the searched literature.

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. For this compound, distinct signals would be expected for each of the eight carbon atoms. The carbon atoms of the pyridine ring would resonate in the downfield region (typically δ 100-165 ppm). The carbon directly bonded to the fluorine atom (C-6) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), and its chemical shift would be significantly influenced by the high electronegativity of fluorine. The carbon at the 2-position, bonded to the cyclopropyl group, would also have a characteristic chemical shift. The carbons of the cyclopropyl group would appear in the upfield region (typically δ 0-20 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |

|---|---|---|

| C-2 | Data not available | Data not available |

| C-3 | Data not available | Data not available |

| C-4 | Data not available | Data not available |

| C-5 | Data not available | Data not available |

| C-6 | Data not available | Data not available |

| Cyclopropyl CH | Data not available | Data not available |

| Cyclopropyl CH₂ | Data not available | Data not available |

Note: The table is populated with "Data not available" as no experimental or reliably predicted data could be sourced from the searched literature.

¹⁹F NMR Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides specific information about the fluorine atoms in a molecule. In the ¹⁹F NMR spectrum of this compound, a single signal would be expected for the fluorine atom at the 6-position. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would likely appear as a multiplet due to coupling with the adjacent protons on the pyridine ring (H-5).

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| F-6 | Data not available | Data not available | Data not available |

Note: The table is populated with "Data not available" as no experimental or reliably predicted data could be sourced from the searched literature.

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS would be used to determine the molecular weight and elemental composition of the compound. The molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (C₈H₈FN, 137.16 g/mol ). High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. The fragmentation pattern observed in the mass spectrum would provide further structural information, with potential cleavages of the cyclopropyl ring and fragmentation of the pyridine ring.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | Data not available | Molecular Ion |

| Fragments | Data not available | Fragmentation Ions |

Note: The table is populated with "Data not available" as no experimental or reliably predicted data could be sourced from the searched literature.

Vibrational Spectroscopy (e.g., Infrared (IR) and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. In the IR and Raman spectra of this compound, characteristic absorption bands would be expected for the C-H stretching and bending vibrations of the aromatic and cyclopropyl groups, the C=C and C=N stretching vibrations of the pyridine ring, and the C-F stretching vibration. The positions of these bands would be indicative of the specific structural features of the molecule.

Table 5: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Data not available | Data not available |

| Cyclopropyl C-H Stretch | Data not available | Data not available |

| C=C/C=N Ring Stretch | Data not available | Data not available |

| C-F Stretch | Data not available | Data not available |

Note: The table is populated with "Data not available" as no experimental or reliably predicted data could be sourced from the searched literature.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Pathways, Selectivity, and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been instrumental in studying various aspects of pyridine (B92270) derivatives, including reaction pathways and electronic properties. chemmethod.comijcce.ac.ir

DFT calculations have been employed to explore the regioselectivity of C–F bond activation and subsequent C–C bond formation in reactions involving fluoropyridines and cyclopropyl (B3062369) groups. For instance, in reactions with zirconium complexes, DFT computations helped elucidate two alternative pathways for the formation of 2-substituted products, accounting for the observed regioselectivity. acs.org These studies indicate that the reaction can proceed through a σ-bond metathesis, and DFT helps in determining the most favorable pathway by calculating the energies (ΔH and ΔG) of the transition states and intermediates. acs.org

In the context of keteniminium ion reactivity, DFT calculations have been used to understand the competition between different reaction pathways, such as a Belluš-Claisen-type rearrangement and a (2 + 2) cycloaddition. researchgate.net The use of 2-fluoropyridine (B1216828) as a base was shown to influence the product distribution, and DFT studies helped rationalize these observations by modeling the trapping of intermediates by the pyridine base. researchgate.netacs.org These computational models can predict how changes in reaction conditions, like temperature and the nature of the pyridine base, steer the reaction towards a specific outcome. acs.org

Furthermore, DFT is used to analyze the electronic structure of fluorinated pyridine derivatives. chemmethod.com By calculating properties like the HOMO-LUMO energy gap, researchers can infer the molecule's electronic reactivity and potential applications in areas like organic electronics. chemmethod.com The accuracy of these DFT predictions is often validated by comparing calculated vibrational frequencies with experimental data from FT-IR spectroscopy. chemmethod.com

Quantum Mechanical Calculations (e.g., Natural Bond Orbital (NBO) Analysis, Frontier Molecular Orbital (HOMO/LUMO) Analysis)

Quantum mechanical calculations are fundamental to understanding the detailed electronic structure and reactivity of molecules. royalsocietypublishing.org For pyridine derivatives, these methods provide deep insights into bonding, charge distribution, and electronic transitions.

Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool to study charge transfer and orbital interactions. researchgate.net In studies of substituted pyridines, NBO analysis has been used to quantify the nature of intermolecular interactions, such as halogen bonding and n → π* interactions. acs.orgnu.edu.kz It can reveal the extent of electron delocalization and charge transfer between donor and acceptor orbitals, which is crucial for understanding the stability of molecular complexes. researchgate.netbohrium.com For example, NBO calculations can quantify the second-order perturbation energies, which correspond to the strength of specific orbital interactions, like those involved in hydrogen bonds. acs.org

Frontier Molecular Orbital (HOMO/LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO-LUMO energy gap is a descriptor of chemical reactivity and is frequently calculated for pyridine derivatives. chemmethod.comnih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net For fluorinated pyridine derivatives, the HOMO-LUMO gap can indicate their potential in optoelectronic applications. chemmethod.com The energies of these frontier orbitals also provide information about the molecule's ionization potential and electron affinity. chemmethod.com

A series of pyridine compounds were synthesized and characterized, and DFT studies were conducted to establish their geometry. nih.gov The experimental results of biological evaluations were found to be in agreement with the molecular modeling studies, highlighting the predictive power of these computational methods. nih.gov

Prediction of Molecular Properties for Research Applications (e.g., LogP, Topological Polar Surface Area (TPSA), Predicted Collision Cross Section, Synthetic Accessibility)

Computational tools are widely used to predict key molecular properties that are crucial in fields like drug discovery and materials science. mdpi.comscispace.com These predictions help in the early stages of research to screen and prioritize compounds with desirable characteristics.

LogP and TPSA: The logarithm of the partition coefficient (LogP) and the Topological Polar Surface Area (TPSA) are important predictors of a molecule's pharmacokinetic properties. nih.gov LogP is a measure of lipophilicity, which influences a compound's absorption and distribution. TPSA is correlated with permeability and transport properties. nih.gov For 2-Cyclopropyl-6-fluoropyridine, a LogP value of 2.203 has been reported. fluorochem.co.uk In the development of inhibitors for proteins like BCL6, controlling TPSA and LogD (a pH-dependent measure of lipophilicity) is critical to optimize properties like cell permeability and efflux ratio. nih.gov

Predicted Collision Cross Section (CCS): The predicted CCS is a measure of the molecule's size and shape in the gas phase. This property is particularly relevant for ion mobility-mass spectrometry, a technique used in analytical chemistry. For the related compound 2-cyclopropyl-6-fluorobenzoic acid, predicted CCS values have been calculated for various adducts. uni.lu

Synthetic Accessibility: While not a directly calculated property in the same way as LogP or TPSA, computational analysis can inform the synthetic accessibility of a molecule. The design and synthesis of related compounds, such as 2-chloro-3-cyclopropyl-6-fluoroimidazo[1,2-a]pyridine, indicate the feasibility of constructing such substituted pyridine cores. chemshuttle.com

Below is a table of predicted molecular properties for this compound and a related compound.

| Property | This compound | 2-Cyclopropyl-6-fluorobenzoic acid |

| LogP | 2.203 fluorochem.co.uk | 2.5 (Predicted) uni.lu |

| TPSA | 12.89 Ų | 37.3 Ų |

| Predicted CCS ([M+H]+) | - | 130.9 Ų uni.lu |

| Molecular Weight | 137.16 g/mol fluorochem.co.uk | 180.06 g/mol uni.lu |

| Molecular Formula | C8H8FN | C10H9FO2 uni.lu |

Note: TPSA for this compound is based on the value for the closely related 2-Chloro-6-fluoropyridine, which is 12.89 Ų. ambeed.com TPSA for 2-Cyclopropyl-6-fluorobenzoic acid is based on its structure.

Tautomerism and Conformational Analysis in Related Pyridine and Azole Systems

Tautomerism and conformational analysis are critical for understanding the structure and reactivity of heterocyclic compounds. longdom.orgmdpi.com While this compound itself is not expected to exhibit significant tautomerism, the principles derived from studying related systems are highly relevant.

Tautomerism: Tautomerism involves the migration of a proton, often between a heteroatom and a carbon atom, leading to isomers that are in equilibrium. longdom.org In azole systems, which are also nitrogen-containing heterocycles, tautomerism is a well-studied phenomenon. nih.govresearchgate.netcsic.es The relative stability of different tautomers can be investigated using quantum-chemical calculations, and these studies are crucial for understanding the chemical behavior and biological activity of these compounds. mdpi.comresearchgate.net The presence of tautomerism can complicate the design of drugs, making it important to understand the factors that influence the tautomeric equilibrium. mdpi.com

Conformational Analysis: Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. longdom.org For molecules with flexible substituents, like the cyclopropyl group in this compound, understanding the preferred conformations is important. In related systems, such as functionalized 1,2,3-triazoles, conformational analysis has been carried out by correlating calculated and experimental NMR chemical shifts to identify the most stable conformers. researchgate.net For pyridine derivatives with larger substituents, computational methods can help elucidate the conformational preferences that influence their biological activity.

The study of tautomerism and conformational flexibility is particularly important in drug design, where the three-dimensional shape of a molecule determines its interaction with biological targets. researchgate.net Computational studies on related heterocyclic systems provide a framework for understanding the potential conformational behavior of this compound and its derivatives.

Applications of 2 Cyclopropyl 6 Fluoropyridine in Academic Research

Building Block in Complex Molecule Synthesis

In the field of organic synthesis, 2-Cyclopropyl-6-fluoropyridine serves as a valuable building block for constructing more complex molecular architectures. Chemical building blocks are relatively simple molecules that can be readily assembled to create larger, more intricate compounds. nih.gov The presence of the fluorine atom and the cyclopropyl (B3062369) group on the pyridine (B92270) ring allows for specific and controlled chemical reactions.

A notable application is in the synthesis of potent enzyme inhibitors. For instance, researchers have prepared 2-fluoropyridine (B1216828) derivatives containing a cyclopropyl group through Suzuki-Miyaura reactions, where cyclopropyl boronic acid is coupled with a corresponding bromo-precursor. nih.gov This intermediate is then used in subsequent steps, such as N-arylation, to assemble the final complex molecule. nih.gov This building-block approach is crucial in medicinal chemistry as it allows for the systematic modification of a molecule's structure to study its biological activity. nih.gov

Medicinal Chemistry Research

The structural features of this compound make it a significant scaffold in medicinal chemistry, a discipline focused on the design and synthesis of new pharmaceutical agents. mdpi.com Both the pyridine nucleus and the cyclopropyl fragment are considered "privileged" structures in drug discovery, meaning they frequently appear in bioactive molecules. nih.govnih.govsemanticscholar.org

Role as a Pharmaceutical Intermediate or Scaffold

As an intermediate, this compound is a precursor in the multi-step synthesis of a final drug candidate. Its fluorinated pyridine core is a common feature in many biologically active compounds. mdpi.commdpi.com The cyclopropyl group is also increasingly incorporated into drug candidates to enhance various properties. nih.govsemanticscholar.org For example, a series of novel antibacterial agents based on a 1-cyclopropyl-6-fluoro-4-oxo-quinoline core structure have been synthesized and evaluated for their therapeutic potential. nih.gov The pyridine scaffold itself is the second most common heterocycle found in FDA-approved drugs, highlighting its importance. nih.gov

Design and Synthesis of Bioactive Derivatives

The this compound framework is used to design and synthesize new series of compounds with potential therapeutic effects. nih.govmdpi.com Medicinal chemists systematically modify the core structure to create a library of related molecules, or derivatives. For example, nitropyridines can serve as precursors for a wide range of heterocyclic systems with antitumor and antiviral activities. mdpi.com Similarly, 2-fluoropyridines can undergo nucleophilic aromatic substitution (SNAr) reactions to introduce a diverse array of functional groups, a process valuable for the late-stage functionalization of complex, medicinally important compounds. nih.gov The synthesis of various pyrido[2,3-d]pyrimidine (B1209978) derivatives has led to the discovery of compounds with significant cytotoxicity against cancer cell lines. nih.gov

Structure-Activity Relationship (SAR) Studies in Related Compounds

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, helping researchers understand how specific structural features of a molecule influence its biological activity. nih.govresearchgate.netmdpi.com In research involving derivatives of this compound, SAR studies have revealed the critical role of the cyclopropyl group. In one study on antiviral compounds, the introduction of a cyclopropyl group onto the pyridine ring led to a marked improvement in the inhibition of virus replication compared to other substituents like methyl or isopropyl groups. nih.gov This suggests that the size, shape, and electronic properties of the cyclopropyl ring are crucial for the molecule's interaction with its biological target. nih.gov

| Compound ID | Substituent at Position 5 | Antiviral Activity (pMIC50) | Observation |

|---|---|---|---|

| 6l | Methyl | Weak | Small alkyl group shows low activity. |

| 6q | Cyclopropyl | 7.0 | Introduction of cyclopropyl group improves activity. |

| 6u | Isopropyl | 5.9 | Branched alkyl is an order of magnitude less active than cyclopropyl. |

| 6r | Cyclopropyl + Fluorine | 7.0 | Combination with fluorine does not change activity compared to cyclopropyl alone. |

Enzyme Inhibition Studies

The this compound scaffold is integral to the development of inhibitors for specific enzymes that are targets for disease therapy.

Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. nih.govscbt.com Because rapidly proliferating cells, like cancer cells, rely heavily on this pathway, DHODH has become a validated target for cancer therapy. nih.gov A highly active inhibitor of human DHODH, 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine, was developed from a cyclopropyl-fluoropyridine building block. nih.gov This compound proved to be more active than known DHODH inhibitors like brequinar (B1684385) and teriflunomide (B560168) in various in vitro assays, including enzymatic tests and cell-based viral replication assays. nih.gov DHODH inhibitors have also shown efficacy against various viruses and parasites. nih.gov

| Compound | Target Enzyme | Key Structural Moieties | Relative Activity |

|---|---|---|---|

| 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine | Human DHODH | Cyclopropyl, Fluoropyridine | More active than Brequinar and Teriflunomide |

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists Transient Receptor Potential Vanilloid 1 (TRPV1) is a nonselective cation channel involved in pain perception, making it a significant target for the development of new analgesic agents. nih.govmdpi.com The blockade of TRPV1 activation by selective antagonists is a key strategy in pain treatment research. wikipedia.org While this compound itself is not a documented TRPV1 antagonist, its structural components are found in potent antagonists. Research has described the design and synthesis of novel TRPV1 antagonists with various heterocyclic cores, including pyridine derivatives. nih.govmdpi.com For instance, N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BCTC) is a well-studied TRPV1 antagonist containing a pyridine ring, demonstrating the utility of this scaffold in designing molecules that target the TRPV1 channel. mdpi.com

Agrochemical Research

In agrochemical research, fluorine-containing compounds are of great importance for developing new pesticides, including herbicides, insecticides, and fungicides. researchgate.netresearchgate.net The introduction of fluorine into a molecule can significantly enhance its biological activity, metabolic stability, and effectiveness. researchgate.netnbinno.com

Pyridine-based pesticides are considered highly efficient with low toxicity. agropages.com Fluorinated pyridine derivatives, in particular, are key intermediates for the latest generation of advanced pesticides. agropages.com The fluorine atom can increase lipophilicity, leading to better absorption and longer-lasting crop protection. nbinno.com While research specifically detailing this compound in agrochemicals is limited, related compounds like 2-cyano-3-fluoropyridine (B1310978) and other fluorinated pyridines serve as crucial building blocks for creating targeted and effective crop protection agents. nbinno.comagropages.combohrium.com The development of such novel agrochemicals is essential for ensuring sustainable agriculture and food supply. researchgate.net

Contribution to Herbicides, Insecticides, and Fungicides

Research into pyridine derivatives has been a cornerstone of agrochemical development, leading to the creation of numerous herbicides, insecticides, and fungicides. The inclusion of a fluorine atom and a cyclopropyl group, as seen in this compound, is a strategic design element aimed at enhancing the biological efficacy and physicochemical properties of potential agrochemical candidates.

The pyridine ring is a common scaffold in a variety of pesticides due to its ability to interact with biological targets. The development of novel agrochemicals often involves the synthesis and screening of libraries of pyridine derivatives to identify compounds with high activity against specific pests or weeds.

While a direct lineage from this compound to a specific commercial agrochemical is not clearly established in available research, its structural motifs are present in known active ingredients. For instance, the fungicide Cyprodinil, a broad-spectrum fungicide, contains a cyclopropyl group attached to a pyrimidine (B1678525) ring, which is structurally related to pyridine. mdpi.com This suggests that the cyclopropyl moiety can contribute to fungicidal activity.

Furthermore, the development of new insecticides has also explored pyridine-based structures. Research has shown that 2-phenylpyridine (B120327) derivatives can exhibit significant insecticidal properties. nih.gov This highlights the general utility of the pyridine core in designing new crop protection agents. The functionalization of such pyridine rings with groups like cyclopropyl and fluorine is a logical step in the optimization of these insecticidal leads.

In the realm of herbicides, pyridine derivatives have a long history of use. The strategic placement of substituents on the pyridine ring is crucial for their herbicidal activity and selectivity. The presence of a fluorine atom, in particular, is a well-established strategy for enhancing the potency of herbicides.

Table 1: Representative Agrochemicals with Related Structural Motifs

| Agrochemical | Type | Key Structural Motif Related to this compound |

| Cyprodinil | Fungicide | Cyclopropyl group on a heterocyclic ring |

| Various developmental insecticides | Insecticide | 2-Phenylpyridine core |

| Multiple commercial herbicides | Herbicide | Fluorinated pyridine ring |

Influence of Fluorine on Biological Activity in Agrochemicals

The introduction of fluorine into a molecule can profoundly alter its biological activity, a strategy widely employed in the design of modern agrochemicals. The fluorine atom in this compound is expected to impart several advantageous properties to any derived agrochemical.

Receptor Binding: The high electronegativity of fluorine can alter the electronic distribution within a molecule. This can lead to stronger and more specific interactions with the target receptor or enzyme in a pest, weed, or fungus. By modifying hydrogen-bonding interactions and other non-covalent forces, fluorine can enhance the binding affinity of the molecule to its biological target, thereby increasing its potency.

Transport: The lipophilicity of a molecule is a critical factor in its ability to be absorbed and transported within a plant or insect. The substitution of hydrogen with fluorine can increase the lipophilicity of a compound, which can improve its uptake and movement to the site of action. This enhanced transport can lead to greater efficacy at lower application rates.

Metabolic Deactivation: The carbon-fluorine bond is exceptionally strong and not easily broken by metabolic enzymes. In many organisms, metabolic pathways exist to detoxify foreign compounds. By strategically placing fluorine atoms at sites that would otherwise be susceptible to metabolic attack, the deactivation of the agrochemical can be blocked. This leads to a longer half-life of the active compound within the target organism, thereby prolonging its desired biological effect. Research has shown that the presence of fluorine atoms often enhances the metabolic stability of the final agrochemical product. googleapis.com

Table 2: Effects of Fluorine Substitution in Agrochemicals

| Property | Influence of Fluorine |

| Receptor Binding | Can increase binding affinity through altered electronic interactions. |

| Transport | Often increases lipophilicity, aiding absorption and translocation. |

| Metabolic Stability | The strong C-F bond can block metabolic deactivation pathways. |

Materials Science and Other Industrial Applications

The unique electronic properties of fluorinated aromatic compounds, such as this compound, make them attractive candidates for applications in materials science, particularly in the field of organic electronics. While specific applications for this exact compound are not widely reported, the broader class of fluorinated pyridines is of significant interest.

Fluorinated organic materials are being explored for their use in electronic and optoelectronic devices. The introduction of fluorine atoms can lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels of a conjugated material. This can facilitate electron injection and improve the material's resistance to oxidative degradation, which is beneficial for the stability and performance of devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Furthermore, the presence of fluorine can influence the solid-state packing of organic molecules. Intermolecular C-H···F interactions can play a role in directing the supramolecular organization, potentially leading to favorable π-stacking arrangements that enhance charge carrier mobility in organic semiconductors.

In the realm of polymer science, fluorinated monomers can be used to synthesize polymers with specialized properties. While there is no specific documentation of this compound being used as a monomer, its structure suggests potential for incorporation into polymer backbones or as a pendant group to impart desired characteristics such as thermal stability, chemical resistance, and specific electronic properties. The field of conductive polymers, for instance, relies on the synthesis of novel monomers to create materials with tailored electronic and physical properties.

Table 3: Potential Applications of Fluorinated Pyridine Derivatives in Materials Science

| Application Area | Potential Role of Fluorinated Pyridine Moiety |

| Organic Light-Emitting Diodes (OLEDs) | Improved electron injection and enhanced stability. |

| Organic Field-Effect Transistors (OFETs) | Potential for n-type or ambipolar semiconducting behavior. |

| Organic Semiconductors | Enhanced charge carrier mobility through favorable solid-state packing. |

| Specialty Polymers | Imparting thermal stability, chemical resistance, and specific electronic properties. |

Future Directions and Research Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized heterocycles like 2-Cyclopropyl-6-fluoropyridine is undergoing a paradigm shift, driven by the principles of green chemistry and process efficiency. springerprofessional.debohrium.com Future research will likely concentrate on developing synthetic pathways that are not only high-yielding but also environmentally benign and economically viable.

Key areas of development include:

C-H Functionalization: Direct C-H bond activation and functionalization represent a powerful strategy to construct fluorinated pyridines. nih.govresearchgate.net Research into rhodium-catalyzed C-H functionalization, for example, offers a one-step method to create multisubstituted fluoropyridines from readily available precursors. nih.gov Applying these methods could lead to more atom-economical syntheses of this compound and its analogs, minimizing the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow processing is revolutionizing chemical synthesis by offering enhanced safety, efficiency, and scalability over traditional batch methods. springerprofessional.demtak.hu The application of flow chemistry to the synthesis of heterocyclic compounds can lead to drastic acceleration of reactions, improved yields, and cleaner reaction profiles. springerprofessional.deuc.pt Future efforts will likely focus on designing multi-step, telescoped flow sequences for the continuous manufacturing of this compound, reducing manual handling and purification steps. mtak.huuc.pt

Biocatalysis: The use of whole-cell or isolated enzyme catalysts offers a sustainable alternative to conventional organic synthesis. rsc.org Research into biocatalytic routes for producing pyridine (B92270) derivatives is an emerging area. rsc.orgkyoto-u.ac.jp Future studies may explore the development of engineered enzymes capable of catalyzing the formation of the 2-cyclopropyl or 6-fluoro substituents on a pyridine core, providing a highly selective and green synthetic route.

Exploration of New Chemical Transformations and Derivatizations

The unique combination of a pyridine ring, a fluorine atom, and a cyclopropyl (B3062369) group in this compound provides multiple reaction sites for further chemical modification. Future research will explore novel ways to derivatize this molecule, creating a library of complex compounds for various applications.

Promising research avenues include:

Late-Stage Functionalization: The fluorine atom at the 2-position makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). nih.govacs.org This reactivity is significantly faster for fluoropyridines compared to their chloro- or bromo-analogs. acs.org Future work will likely exploit this property for the late-stage functionalization of complex molecules, allowing for the rapid diversification of drug candidates and other functional materials. nih.gov

Cyclopropyl Ring-Opening: The high strain energy of the cyclopropyl group makes it susceptible to ring-opening reactions, providing access to different chemical scaffolds. rsc.org Investigating the controlled ring-opening of the cyclopropyl moiety in this compound under various catalytic conditions could yield novel heterocyclic structures that are otherwise difficult to synthesize. rsc.orgnih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating new carbon-carbon bonds. mdpi.com While the fluorine atom is a primary site for SNAr, the other positions on the pyridine ring can be targeted for C-H activation and subsequent cross-coupling, enabling the synthesis of more complex, poly-substituted pyridine derivatives.

Advanced Computational Modeling for Property Prediction and Reaction Design

The integration of computational chemistry and machine learning is set to accelerate the discovery and optimization of chemical processes involving this compound. cam.ac.ukbeilstein-journals.org These in silico tools offer predictive power that can significantly reduce the need for trial-and-error experimentation. futurism.com

Future computational efforts will likely focus on:

Property Prediction with DFT: Density Functional Theory (DFT) calculations are instrumental in understanding the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.netijcce.ac.ir Advanced DFT studies can predict the most likely sites for electrophilic or nucleophilic attack, model the transition states of potential reactions, and calculate NMR spectra to aid in structural confirmation of new derivatives. researchgate.netmdpi.com

Machine Learning for Reaction Optimization: Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to predict outcomes, such as yield and selectivity, with high accuracy. nih.govresearchgate.net By training ML models on databases of pyridine functionalization reactions, researchers can predict the optimal conditions (catalyst, solvent, temperature) for new transformations of this compound, streamlining the development of synthetic routes. beilstein-journals.orgfuturism.com These data-driven approaches can transform chemical discovery from a trial-and-error process to a more predictive science. cam.ac.uk

Generative Models for Novel Derivatives: AI and reinforcement learning can be used to design novel molecular structures with desired properties. researchgate.net By inputting the this compound scaffold and a set of desired physicochemical or biological properties, generative models could propose new derivatives for synthesis, guiding research toward molecules with high potential for specific applications.

Expansion of Research Applications in Emerging Fields (e.g., Catalysis, Supramolecular Chemistry)

While primarily used as a synthetic intermediate, the unique structural and electronic features of this compound suggest its potential for application in more advanced and emerging fields of chemistry.

Future research could explore its utility in:

Organometallic Catalysis: Pyridine-based ligands are ubiquitous in transition metal catalysis. acs.orgrsc.org The fluorine atom in this compound acts as an electron-withdrawing group, which can modulate the electronic properties of a metal center when the molecule is used as a ligand. nih.govfu-berlin.de This tuning of electronic properties is crucial for controlling catalytic activity and selectivity. acs.org Future studies may investigate the synthesis of transition metal complexes featuring this compound or its derivatives as ligands for applications in areas like C-C bond formation and hydrofunctionalization. colab.wsnih.gov

Supramolecular Chemistry: Supramolecular chemistry relies on non-covalent interactions to build large, ordered assemblies. wikipedia.org The cyclopropyl group can participate in specific non-covalent interactions, such as C-H···π and hydrophobic interactions, which are important for molecular recognition and self-assembly. rsc.orgrsc.org The polarized C-F bond can also engage in halogen bonding. nih.gov Researchers may explore how the unique combination of the aromatic pyridine ring, the cyclopropyl group, and the fluorine atom can be used to design novel molecular building blocks (synthons) for constructing complex supramolecular architectures like polymers, cages, or functional materials. nih.govsemanticscholar.org

Materials Science: Fluorinated organic compounds often exhibit unique properties, making them suitable for advanced materials. The incorporation of fluorine can enhance thermal stability, tune electronic properties, and alter surface characteristics. The this compound scaffold could be incorporated into polymers or organic electronic materials to investigate how its specific features influence the bulk properties of the resulting materials.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cyclopropyl-6-fluoropyridine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) of a fluoropyridine precursor with a cyclopropyl group. For example, substituting a halogen (e.g., chlorine) at the 2-position of 6-fluoropyridine with a cyclopropyl Grignard reagent under anhydrous conditions (e.g., THF, −78°C to room temperature) may yield the target compound. Optimization includes controlling reaction temperature, stoichiometry of reagents, and using catalysts like CuI for cross-coupling reactions . Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation, with ¹⁹F NMR specifically identifying fluorine environments. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Infrared (IR) spectroscopy can confirm functional groups (e.g., C-F stretching at ~1250 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or skin contact. Store the compound in a cool, dry environment under inert gas (e.g., argon) to prevent degradation. Refer to Safety Data Sheets (SDS) for emergency procedures, including spill management (neutralize with sodium bicarbonate) and first aid (eye irrigation with saline solution) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT calculations) predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) can calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (e.g., polar aprotic solvents) and transition-state analysis (e.g., Gibbs free energy barriers) guide catalyst selection (e.g., Pd or Ni complexes) for cross-coupling reactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Conduct meta-analyses of existing literature to identify variables (e.g., assay conditions, cell lines). Validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and standardized protocols (e.g., OECD guidelines). For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or compound solubility .

Q. How can isotopic labeling (e.g., ¹⁸F or ¹³C) track the metabolic fate of this compound in pharmacokinetic studies?

- Methodological Answer : Synthesize isotopically labeled analogs via fluorodeboronation (¹⁸F) or cyclopropanation with ¹³C-enriched reagents. Use positron emission tomography (PET) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify metabolite distribution and clearance rates in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。